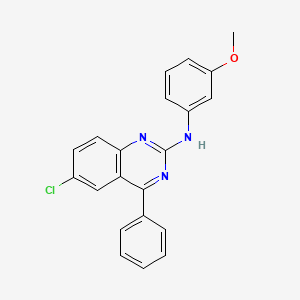![molecular formula C14H16N6O3 B6080005 4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol](/img/structure/B6080005.png)
4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol is a heterocyclic compound that belongs to the class of 1,3,5-triazines This compound is characterized by the presence of a triazine ring substituted with a nitrophenyl group and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.
Formation of Triazine Ring: 3-nitroaniline is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form 4-[(3-nitrophenyl)amino]-1,3,5-triazine.
Substitution with Piperidine: The final step involves the substitution of one of the chlorine atoms on the triazine ring with piperidine in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, bases like potassium carbonate, solvents like dimethylformamide.
Major Products:
Reduction: 4-[(3-Aminophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol.
Substitution: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for designing new drugs with antibacterial, anticancer, and antiviral activities.
Materials Science: As a building block for the synthesis of polymers and advanced materials with specific properties.
Biological Research: As a probe for studying enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl group can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
- 4-[(4-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol
- 4-[(3-Nitrophenyl)amino]-6-(morpholin-1-yl)-1,3,5-triazin-2-ol
Comparison:
- 4-[(4-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol: This compound has a nitrophenyl group at the 4-position instead of the 3-position, which can affect its electronic properties and reactivity.
- 4-[(3-Nitrophenyl)amino]-6-(morpholin-1-yl)-1,3,5-triazin-2-ol: The presence of a morpholinyl group instead of a piperidinyl group can influence the compound’s solubility and interaction with biological targets.
4-[(3-Nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
6-(3-nitroanilino)-4-piperidin-1-yl-1H-1,3,5-triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c21-14-17-12(15-10-5-4-6-11(9-10)20(22)23)16-13(18-14)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2,(H2,15,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNITKMENYFWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)NC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6079926.png)
![1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3-chlorophenyl)urea](/img/structure/B6079937.png)
![ethyl 4-[[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]-1H-pyrazole-5-carboxylate](/img/structure/B6079939.png)

![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)
![N-[(4-chlorophenyl)methyl]-3-iodobenzamide](/img/structure/B6079968.png)
![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6079972.png)

![1-(3-chlorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6079991.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6079999.png)
![5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(3,4-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione](/img/structure/B6080008.png)

